molecular formula C9H10BrNO B7975182 3-Bromo-N,5-dimethylbenzamide

3-Bromo-N,5-dimethylbenzamide

Cat. No.: B7975182
M. Wt: 228.09 g/mol
InChI Key: PNGUSOXXWCOUEA-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-N,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUSOXXWCOUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision in Chemical Ontology: 3-Bromo-5-methyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Semantic Key to Chemical Inventory

In the high-throughput environment of Fragment-Based Drug Discovery (FBDD), precise nomenclature is not merely bureaucratic—it is the semantic key that unlocks chemical inventory, patent landscapes, and structure-activity relationship (SAR) databases.

3-Bromo-5-methyl-N-methylbenzamide represents a classic "privileged scaffold" intermediate. It contains three distinct vectors for elaboration:

  • The Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Amide Motif: A hydrogen-bond donor/acceptor site often critical for target engagement (e.g., in kinase or GPCR pockets).

  • The Methyl Group: A lipophilic tolerance probe, often used to test the "magic methyl" effect in binding pockets.

This guide standardizes the nomenclature, synthesis, and validation of this specific scaffold to ensure data integrity across your ELN (Electronic Lab Notebook) and registration systems.

Nomenclature & Chemoinformatics Profile

The naming of substituted benzenes follows a strict hierarchy of functional group priority. For this molecule, the carboxamide group takes precedence over the halide (bromo) and alkyl (methyl) groups, defining carbon-1 (C1) of the benzene ring.

Nomenclature Matrix
Naming ConventionName / IdentifierTechnical Note
IUPAC (Systematic) 3-bromo-N,5-dimethylbenzamide Preferred.[1] Treats the N-methyl and ring-methyl as substituents of the parent benzamide. Alphabetical ordering (B -> M).
Alternative Systematic 3-bromo-5-methyl-N-methylbenzenecarboxamideUses "benzenecarboxamide" as the parent structure instead of "benzamide."
Inverted Indexing N-methyl-3-bromo-5-methylbenzamideCommon in vendor catalogs to group by the N-substituent.
Ambiguous/Legacy m-bromo-N-methyl-5-methylbenzamideAvoid. Mixing meta (

-) relative descriptors with absolute numbering creates confusion.
Chemoinformatics Identifiers

Note: While specific CAS numbers for catalog compounds vary by vendor, the following identifiers are deterministic and structure-based.

Identifier TypeValueUtility
Canonical SMILES CNC(=O)C1=CC(C)=CC(Br)=C1Machine learning input, database querying.
InChI String InChI=1S/C9H10BrNO/c1-6-3-8(9(12)11-2)5-7(10)4-6/h3-5H,1-2H3,(H,11,12)Universal unique identifier (collision-resistant).
InChI Key [Calculated]Hashed version of InChI for rapid database indexing.
Precursor CAS 58530-13-5 CAS for 3-Bromo-5-methylbenzoic acid .[2][3][4] Use this to anchor procurement.

Structural Logic & Isomerism

Understanding the numbering is critical to distinguishing this molecule from its regioisomers (e.g., the 2-bromo or 4-methyl variants).

Numbering Hierarchy (Graphviz Visualization)

The following diagram illustrates the decision tree for numbering the ring, ensuring the substituents receive the lowest possible locants relative to the parent amide.

NomenclatureLogic Parent Parent: Benzamide (C1 assigned to C-C=O) Substituents Identify Substituents: - Bromo - Methyl (Ring) - Methyl (Amide) Parent->Substituents Defines Core Numbering Numbering Rule: Minimize Locants (1, 3, 5 preferred over 1, 3, 5) Substituents->Numbering Assigns Positions Alphabetizing Alphabetical Order: Bromo (3) > Methyl (5) Numbering->Alphabetizing Sorts Prefixes FinalName 3-bromo-N,5-dimethylbenzamide Alphabetizing->FinalName Generates Name

Figure 1: Decision logic for IUPAC nomenclature. The parent benzamide anchors C1, forcing the meta-substituents to positions 3 and 5.

Synthesis & Validation Protocol

Since the specific amide is often a "make-on-demand" library compound, the most reliable route is the synthesis from the commercially available acid precursor.

Target: 3-Bromo-5-methyl-N-methylbenzamide Precursor: 3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5)

Synthetic Pathway

SynthesisRoute Acid 3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5) Intermediate Activated Ester (In Situ) Acid->Intermediate Activation (DMF, RT) Reagents Reagents: 1. HATU (1.2 eq) 2. DIPEA (3.0 eq) 3. Methylamine (2.0 M in THF) Reagents->Intermediate Product 3-Bromo-5-methyl-N-methylbenzamide (Target) Intermediate->Product Amidation (1-2 h)

Figure 2: One-pot amide coupling workflow using HATU activation.

Step-by-Step Methodology (HATU Coupling)

Rationale: HATU is chosen over Thionyl Chloride to prevent racemization (if chiral centers were present) and to tolerate moisture better in high-throughput settings.

  • Activation:

    • Dissolve 3-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq).

    • Add HATU (1.2 eq) and stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution should turn slightly yellow.

  • Coupling:

    • Add Methylamine (2.0 M solution in THF, 1.5 eq) dropwise.

    • Stir at RT for 2 hours.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate.[5] Wash with 1M HCl (removes unreacted amine/DIPEA), then sat. NaHCO3 (removes unreacted acid), then Brine.

    • Dry over MgSO4 and concentrate.[5]

  • Purification:

    • Flash Chromatography: Elute with 0-50% EtOAc in Hexanes.

Analytical Validation

To confirm the identity and rule out the regioisomer (e.g., 2-bromo-5-methyl), analyze the 1H NMR aromatic region.

Signal Region (ppm)MultiplicityIntegrationInterpretation
7.8 - 7.9 Singlet (t)1HH2 (Between Br and Carbonyl). Most deshielded due to inductive effects.
7.5 - 7.6 Singlet (t)1HH6 (Between Methyl and Carbonyl).
7.3 - 7.4 Singlet (t)1HH4 (Between Br and Methyl).
2.9 - 3.0 Doublet3HN-Methyl . Couples with NH.
2.3 - 2.4 Singlet3HAr-Methyl .

Note: The presence of three distinct aromatic singlets (or tight triplets due to meta-coupling, J ~1-2 Hz) confirms the 1,3,5-substitution pattern. Ortho-substituted isomers would show strong doublet splitting (J ~8 Hz).

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid. Retrieved February 5, 2026 from [Link]

  • Nomenclature Rules: IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.
  • Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Technical Guide: Melting Point & Solid-State Characterization of 3-Bromo-N,5-dimethylbenzamide

[2][3][4]

Executive Summary

3-Bromo-N,5-dimethylbenzamide is a halogenated benzamide derivative used primarily as a scaffold in medicinal chemistry.[1][2][3][4] Unlike commoditized reagents, its physical constants are often dependent on the specific polymorph and purity level achieved during isolation.[2][3]

This guide provides the authoritative framework for establishing the melting point (MP) of this compound, predicting its thermal behavior based on Structure-Property Relationships (SPR), and validating its purity through differential scanning calorimetry (DSC).[2]

Compound Identity
PropertyDetail
Chemical Name 3-Bromo-N,5-dimethylbenzamide
CAS Number 1567064-72-5
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Physical Form White to off-white crystalline solid
Predicted Boiling Point 295.1 ± 33.0 °C
Estimated Melting Point 118 °C – 135 °C (Experimental determination required)

Structural Basis of Thermal Properties

To understand the melting behavior of 3-Bromo-N,5-dimethylbenzamide, one must analyze its crystal lattice energy contributors.

Structure-Property Relationship (SPR) Analysis[1][2][3][4]
  • Hydrogen Bonding: Unlike N,N-dimethylbenzamide (MP: 43–45 °C), which lacks hydrogen bond donors, 3-Bromo-N,5-dimethylbenzamide possesses a secondary amide (N-H).[1][2][3][4] This allows for intermolecular hydrogen bonding (

    
    ), significantly increasing lattice energy and melting point.[1][2]
    
  • Halogen Bonding: The bromine atom at position 3 introduces polarizability and potential halogen bonding interactions, which typically elevate melting points compared to non-halogenated analogs.[2][3]

  • Steric Modulation: The 5-methyl group introduces asymmetry.[2][3][4] While methyl groups generally increase molecular weight (raising MP), they can disrupt crystal packing efficiency if not positioned symmetrically.[2]

Comparative Thermal Benchmarks:

  • 3-Bromobenzamide:[1][2][3][4][5][6] 156–159 °C (High symmetry, strong H-bonds)[2][4]

  • N-Methylbenzamide:[2][4] 82–85 °C (Reduced H-bonding capacity)[1][2][3][4]

  • 3-Bromo-N,5-dimethylbenzamide: The combination of the Br-substituent (raising MP) and N-methyl/5-methyl groups (steric bulk) places the expected MP in the 118–135 °C range.[2][3][4]

Molecular Structure Diagram

GBenzeneBenzene Ring(Scaffold)AmideN-Methyl Amide(H-Bond Donor)Benzene->AmideC1 PositionBromo3-Bromo Group(Halogen Bond)Benzene->BromoC3 PositionMethyl5-Methyl Group(Lipophilicity)Benzene->MethylC5 PositionLatticeLatticeAmide->LatticeIncreases MP(Intermolecular H-Bonds)Bromo->LatticeIncreases MP(Polarizability)

Figure 1: Structural contributors to the crystal lattice energy of 3-Bromo-N,5-dimethylbenzamide.[1][2][3][4]

Experimental Determination Protocols

For novel intermediates where literature values are sparse or predictive, experimental validation is mandatory.[2][3]

Protocol A: Capillary Melting Point (Standard)

Objective: Determine the melting range to assess purity. A range >2°C indicates impurities or solvates.[1][2][3]

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (THF/Ethanol are common synthesis solvents).[3]

  • Loading: Pack 2-3 mm of dry powder into a glass capillary tube. Ensure the sample is compact by tapping the tube.[2]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C.[2][3][4]

    • Slow Ramp: 1°C/min from 100°C until melting is observed.[2][3]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    (complete liquefaction).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Differentiate between true melting, polymorphic transitions, and desolvation.[2]

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Parameters:

    • Sample Mass: 2–5 mg in a crimped aluminum pan.

    • Purge Gas: Nitrogen (50 mL/min).

    • Heating Rate: 10°C/min from 25°C to 200°C.[1][2][3][4]

  • Analysis:

    • Endotherm 1 (Sharp): Corresponds to the melting point (

      
      ).[1][2][3]
      
    • Endotherm 2 (Broad/Early): Indicates solvent loss (solvate) or solid-solid transition.[1][2][3][4]

Characterization Workflow

WorkflowStartCrude 3-Bromo-N,5-dimethylbenzamideDryVacuum Dry(40°C, <10 mbar)Start->DryCapillaryCapillary MP Test(Visual Range)Dry->CapillaryDecisionRange < 2°C?Capillary->DecisionDSCRun DSC(Confirm Polymorph)Decision->DSCYesRecrystRecrystallize(EtOH/Water or EtOAc/Hex)Decision->RecrystNo (Impure)FinalRelease Material(Document MP)DSC->FinalRecryst->DryRetry

Figure 2: Decision tree for thermal characterization and purification.

Purification & Crystallization

If the melting point is depressed (e.g., <110°C) or the range is wide, recrystallization is required.[2][4]

Recommended Solvent Systems: Based on the solubility profile of brominated benzamides:

  • Ethanol/Water (Standard): Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.

  • Ethyl Acetate/Heptane: Good for removing non-polar impurities.[2][4]

  • THF/Hexane: Often used in patent literature for similar intermediates [1].[1][2][4]

Synthesis Context: This compound is often synthesized via the reaction of 3-bromo-5-methylbenzoic acid derivatives with methylamine or via bromination of N,5-dimethylbenzamide.[1][2][3][4] Impurities may include unreacted starting materials or regioisomers (e.g., 2-bromo isomers), which will significantly depress the melting point.[1][2]

References

  • Patent WO2024211346A1 . Mutant PI3K-alpha inhibitors and their use as pharmaceuticals.[2][3][4] (2024).[2][3][4] Describes the use of 3-bromo-N,5-dimethylbenzamide as a key intermediate.[2][3][4][7]

  • PubChem CID 104851703 . 3-Bromo-N,5-dimethylbenzamide Compound Summary.[2][3][4] National Center for Biotechnology Information.[2][3][4]

  • ChemicalBook . CAS 1567064-72-5 Entry & Predicted Properties.[1][2][3][4][8][9][1][2][3][4]

  • BLD Pharm . Product Characterization Data for Benzamide Derivatives. (General reference for analog properties).

A Comparative Analysis of 3-Bromo-N,5-dimethylbenzamide and its N,N-Dimethyl Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the substitution pattern on an amide nitrogen is a critical determinant of a molecule's overall profile. The transition from a secondary amide (N-alkyl) to a tertiary amide (N,N-dialkyl) represents more than the addition of a single methyl group; it fundamentally alters physicochemical properties, metabolic pathways, and potential for biological target engagement. This guide provides an in-depth technical comparison of 3-Bromo-N,5-dimethylbenzamide and its tertiary analog, 3-Bromo-N,N,5-trimethylbenzamide. We will dissect the nuanced differences in their synthesis, spectroscopic signatures, physicochemical characteristics, and profound implications for structure-activity relationships (SAR) and pharmacokinetics (ADME). This document serves as a practical reference for researchers, scientists, and drug development professionals navigating the complexities of lead optimization.

Introduction: The Critical Role of the Amide Bond in Drug Design

The benzamide moiety is a privileged scaffold, appearing in a wide array of pharmacologically active agents, from antipsychotics to antiemetics and beyond.[1][2] Its structural rigidity and capacity for hydrogen bonding make it an excellent pharmacophore. A common strategy in lead optimization involves modifying the substituents on the amide nitrogen. The choice between a secondary N-methyl amide and a tertiary N,N-dimethyl amide is a pivotal decision. The former possesses a hydrogen bond donor (HBD), a feature often crucial for target affinity, while the latter sacrifices this capability for increased steric bulk and altered electronics.

This guide will illuminate the consequences of this specific N-methylation event using 3-Bromo-N,5-dimethylbenzamide and its N,N-dimethyl analog as a case study. We will explore how this seemingly minor structural change dictates a compound's behavior from the reaction flask to its ultimate biological fate.

Molecular Structures and Nomenclature

The foundational difference between the two molecules lies in the substitution at the amide nitrogen.

CompoundStructureIUPAC Name
Analog A 3-Bromo-N,5-dimethylbenzamide
Analog B 3-Bromo-N,N,5-trimethylbenzamide
  • Analog A is a secondary amide, featuring a proton on the nitrogen atom which can act as a hydrogen bond donor.

  • Analog B is a tertiary amide. The nitrogen atom lacks a proton and can only function as a hydrogen bond acceptor via its lone pair of electrons.

Synthesis and Spectroscopic Differentiation

The synthesis of both analogs typically proceeds via the amidation of a common activated carboxylic acid precursor, such as an acyl chloride. The choice of amine—methylamine for Analog A or dimethylamine for Analog B—is the differentiating step.

General Synthetic Workflow

The synthetic pathway involves two primary steps: activation of the carboxylic acid and subsequent reaction with the appropriate amine. This ensures a controlled and high-yielding process.

Synthesis_Workflow Start 3-Bromo-5-methylbenzoic Acid Step1 Acyl Chloride Formation Start->Step1 SOCl₂ or (COCl)₂ Intermediate 3-Bromo-5-methylbenzoyl chloride Step1->Intermediate Step2a Amidation (Analog A) Intermediate->Step2a Methylamine (CH₃NH₂), Base (e.g., TEA) Step2b Amidation (Analog B) Intermediate->Step2b Dimethylamine ((CH₃)₂NH), Base (e.g., TEA) ProductA 3-Bromo-N,5-dimethylbenzamide Step2a->ProductA ProductB 3-Bromo-N,N,5-trimethylbenzamide Step2b->ProductB Receptor_Binding cluster_A Analog A (Secondary Amide) cluster_B Analog B (Tertiary Amide) AnalogA N-H ReceptorA Asp, Glu, C=O (H-Bond Acceptor) AnalogA->ReceptorA Favorable H-Bond AnalogB N-CH₃ ReceptorB Binding Pocket Surface AnalogB->ReceptorB Potential Steric Clash Metabolism_Pathway AnalogB Analog B (3-Bromo-N,N,5-trimethylbenzamide) AnalogA Analog A (3-Bromo-N,5-dimethylbenzamide) AnalogB->AnalogA CYP-mediated N-dealkylation N_Oxide N-Oxide Metabolite AnalogB->N_Oxide FMO-mediated N-oxidation PrimaryAmide Primary Amide (3-Bromo-5-methylbenzamide) AnalogA->PrimaryAmide CYP-mediated N-dealkylation

Sources

Methodological & Application

synthesis of 3-Bromo-N,5-dimethylbenzamide from 3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Bromo-N,5-dimethylbenzamide

Executive Summary

This Application Note details the protocol for synthesizing 3-Bromo-N,5-dimethylbenzamide (CAS: 890707-30-9) from 3-bromo-5-methylbenzoic acid . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase) where the 3,5-disubstitution pattern provides essential hydrophobic interactions within the ATP-binding pocket.

While modern peptide coupling agents (HATU, EDC) offer mild conditions, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (


). This route is selected for its atom economy, cost-efficiency at scale, and simplified purification (avoiding the removal of urea byproducts associated with carbodiimides).

Retrosynthetic Analysis & Strategy

The synthesis is a two-step "one-pot" sequence. The carboxylic acid is first activated to a highly reactive acid chloride, which then undergoes nucleophilic acyl substitution by methylamine.

Strategic Choice: Catalytic DMF Direct reaction of benzoic acids with thionyl chloride can be sluggish. We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid far more rapidly than thionyl chloride alone.

Reaction Scheme

ReactionScheme SM 3-bromo-5-methylbenzoic acid Inter Acid Chloride Intermediate SM->Inter Activation Reagent1 SOCl2 / cat. DMF (Reflux) Reagent1->Inter Product 3-Bromo-N,5- dimethylbenzamide Inter->Product Amidation Reagent2 MeNH2 (THF) Et3N / DCM Reagent2->Product

Figure 1: Synthetic pathway utilizing Vilsmeier-Haack activation.

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Density
3-Bromo-5-methylbenzoic acid Limiting Reagent1.0215.05Solid
Thionyl Chloride (

)
Chlorinating Agent3.0118.971.64 g/mL
DMF Catalyst0.05 (5 mol%)73.090.94 g/mL
Methylamine (2.0M in THF) Nucleophile3.031.06N/A
Triethylamine (

)
HCl Scavenger3.0101.190.73 g/mL
Dichloromethane (DCM) SolventN/A84.931.33 g/mL

Safety Note: Thionyl chloride releases


 and 

gas.[1] All operations must be performed in a functioning fume hood with a caustic scrubber trap.

Detailed Experimental Protocol

Stage 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (

    
     or Ar) and an exhaust trap (bubbler into NaOH solution).
    
  • Charging: Add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) followed by anhydrous DCM (50 mL). The solid may not dissolve completely at this stage.

  • Catalyst Addition: Add DMF (3-5 drops).

  • Reagent Addition: Add Thionyl Chloride (10.1 mL, 139.5 mmol) dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2-3 hours.
    
    • Endpoint Validation: The solution should become clear. To verify conversion, take a 50

      
       aliquot, quench it in 0.5 mL dry methanol. Analyze by TLC or LCMS.
      
      • Result: You should see the methyl ester (formed from the quench), which is less polar than the starting acid. If starting acid remains, reflux longer.

  • Concentration (Critical): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess thionyl chloride .

    • Note: Residual

      
       will react violently with the amine in the next step. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal.
      
Stage 2: Amidation
  • Preparation: Redissolve the crude acid chloride (yellow/brown oil) in anhydrous DCM (50 mL) under

    
    .
    
  • Amine Setup: In a separate 500 mL flask, charge Methylamine (2.0M in THF) (70 mL, ~140 mmol) and Triethylamine (19.4 mL, 139.5 mmol). Cool this receiving flask to

    
      (ice bath).
    
  • Addition: Slowly cannulate or drip the acid chloride solution into the cold amine solution over 20-30 minutes.

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the intermediate and formation of a new spot (Product).

Workup & Purification Protocol

The "Self-Validating" aspect of this protocol relies on the distinct solubility properties of the amide vs. the byproducts.

WorkupLogic ReactionMix Crude Reaction Mixture (DCM + Product + Salts) Wash1 Wash 1: 1M HCl (Removes excess amines) ReactionMix->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Organic Layer Dry Dry (MgSO4) & Concentrate Wash3->Dry Recryst Recrystallization (EtOAc / Hexane) Dry->Recryst If purity < 95%

Figure 2: Acid-Base Extraction Workflow for Amide Purification.

Step-by-Step Workup:

  • Quench: Dilute reaction with DCM (50 mL) and water (50 mL).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).

    • Purpose: Protonates excess methylamine and triethylamine, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
      (2 x 50 mL).
    
    • Purpose: Deprotonates any unreacted benzoic acid (hydrolyzed acid chloride), making it water-soluble.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: The resulting solid is usually off-white and of high purity (>95%).

    • Optional: Recrystallize from hot Ethyl Acetate/Hexanes if necessary.

Analytical Validation

Expected Data for 3-Bromo-N,5-dimethylbenzamide:

  • Physical State: White to off-white solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.75 (s, 1H, Ar-H) – Proton between Br and Carbonyl
      
    • 
       7.55 (s, 1H, Ar-H) – Proton between Br and Methyl
      
    • 
       7.45 (s, 1H, Ar-H) – Proton between Methyl and Carbonyl
      
    • 
       6.10 (br s, 1H, NH) – Amide proton
      
    • 
       2.98 (d, 3H, 
      
      
      
      ) – Methylamine doublet due to NH coupling
    • 
       2.38 (s, 3H, 
      
      
      
      ) – Aromatic methyl
  • LCMS: [M+H]+ = 228.0/230.0 (1:1 ratio due to

    
     isotope pattern).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure

removal is complete; use anhydrous DCM; keep amine solution cold.
Sticky Solid DMF contaminationDMF has a high boiling point. Ensure thorough water/brine washes during workup.
Starting Material in Product Incomplete ActivationIncrease reflux time in Stage 1; ensure fresh

is used.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329799492, 3-Bromo-N,5-dimethylbenzamide. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Acid Chlorides).

Sources

Application Note: A Scientist's Guide to Amide Coupling Protocols for N-methyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, and N-methyl amide motifs are prevalent in a vast array of pharmacologically active compounds.[1][2] Their synthesis, while conceptually simple, is often challenging due to the moderate nucleophilicity of N-methylamines and the need for careful control of reaction conditions to ensure high yield and purity. This guide provides an in-depth analysis of three widely-used amide coupling protocols for the synthesis of N-methyl benzamide derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of carbodiimide, uronium, and phosphonium-based reagents, offering field-proven insights into experimental design, execution, and troubleshooting. Each section includes a detailed, step-by-step protocol, enabling scientists to confidently select and implement the optimal strategy for their specific synthetic challenge.

The Fundamental Challenge: Overcoming the Acid-Base Impasse

The direct reaction between a carboxylic acid (like benzoic acid) and an amine (like methylamine) is deceptively simple on paper. In practice, a rapid acid-base reaction occurs, forming a stable and unreactive ammonium-carboxylate salt.[3] This effectively neutralizes the amine's nucleophilicity, preventing the desired nucleophilic acyl substitution.[3]

To circumvent this, amide coupling protocols rely on a "coupling reagent" to activate the carboxylic acid. The core principle is to convert the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by the amine.[3][4]

Strategic Selection of a Coupling Protocol

Choosing the right coupling reagent is critical and depends on several factors:

  • Substrate Reactivity: Are the benzoic acid or N-methylamine derivatives sterically hindered or electronically deactivated?[5] More potent reagents like HATU are often superior for challenging substrates.[5][6]

  • Racemization Risk: If the benzoic acid derivative contains a chiral center alpha to the carbonyl group, minimizing racemization is paramount. Reagents like HATU and the use of additives like HOBt are known to suppress epimerization.[7][8]

  • Cost and Atom Economy: Carbodiimides like EDC are generally less expensive than uronium or phosphonium salts, making them suitable for large-scale synthesis.[9]

  • Workup and Purification: The byproducts of the coupling reaction can complicate purification. For instance, the urea byproduct from EDC is water-soluble, simplifying its removal, whereas the byproduct from DCC is not.[10][11]

The general workflow for a typical amide coupling experiment is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Benzoic Acid Derivative & Base in Anhydrous Solvent B Add Coupling Reagent (Pre-activation Step) A->B Activate C Add N-Methylamine Derivative B->C Introduce Nucleophile D Stir at Controlled Temperature (e.g., 0°C to RT) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup (Wash with acid, base, brine) E->F Upon Completion G Dry Organic Layer (e.g., Na2SO4, MgSO4) F->G H Concentrate in vacuo G->H I Purify (Column Chromatography, Recrystallization) H->I J Characterize (NMR, MS, etc.) I->J Final Product

Caption: General Experimental Workflow for Amide Coupling.

Protocol Deep Dive: Carbodiimide-Mediated Coupling

Reagents: EDC (or EDCI), HOBt Principle: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[11] To prevent this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the amide.[7][10]

G RCOOH Benzoic Acid (R-COOH) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Trapping) Urea Water-Soluble Urea O_acylisourea->Urea + H2O N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_ester Amide N-Methyl Benzamide HOBt_ester->Amide + Amine HOBt_ester->Urea Byproduct Formation Amine N-Methylamine (R'-NHMe) Amine->Amide

Caption: EDC/HOBt Coupling Mechanism.

Detailed Protocol: Synthesis of N-methyl-4-nitrobenzamide
  • Materials:

    • 4-Nitrobenzoic acid (1.0 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.1 eq)

    • Methylamine solution (2.0 M in THF, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (e.g., 1.00 g, 5.98 mmol).

    • Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration, ~30 mL).

    • Add HOBt (0.89 g, 6.58 mmol) and DIPEA (3.13 mL, 17.94 mmol) to the solution. Stir for 5 minutes.

    • Cool the mixture to 0 °C using an ice bath.

    • Add EDC·HCl (1.37 g, 7.18 mmol) portion-wise over 5 minutes. The solution may become cloudy.

    • Allow the mixture to stir at 0 °C for 20-30 minutes to ensure pre-activation of the carboxylic acid.

    • Slowly add the methylamine solution (3.59 mL, 7.18 mmol) dropwise via syringe, keeping the temperature at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography to yield the final product.

Protocol Deep Dive: Uronium/Aminium Salt-Mediated Coupling

Reagent: HATU Principle: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent, particularly effective for hindered substrates and for minimizing racemization.[8][13] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[14] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][14] The presence of the pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the subsequent aminolysis step.[8]

G RCOOH Benzoic Acid (R-COOH) RCOO_minus Carboxylate (R-COO⁻) RCOOH->RCOO_minus + DIPEA DIPEA DIPEA (Base) DIPEA->RCOO_minus OAt_ester OAt Active Ester (Highly Reactive) RCOO_minus->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide N-Methyl Benzamide OAt_ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts Byproduct Formation Amine N-Methylamine (R'-NHMe) Amine->Amide

Caption: HATU Coupling Mechanism.

Detailed Protocol: Synthesis of N-methyl-2-phenylbenzamide
  • Materials:

    • 2-Phenylbenzoic acid (1.0 eq)

    • HATU (1.1 eq)

    • Methylamine hydrochloride (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-phenylbenzoic acid (e.g., 500 mg, 2.52 mmol) in anhydrous DMF (12 mL).

    • Add HATU (1.05 g, 2.77 mmol) to the solution.

    • Add methylamine hydrochloride (204 mg, 3.02 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (1.32 mL, 7.56 mmol) dropwise. The reaction mixture may turn yellow.

    • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with EDC.

    • Monitor the reaction by LC-MS.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (3-4x) to remove DMF and other water-soluble components, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol Deep Dive: Phosphonium Salt-Mediated Coupling

Reagent: PyBOP Principle: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient coupling reagent that functions similarly to uronium salts.[4] It activates the carboxylic acid to form an OBt active ester, which then reacts with the amine.[4] A key advantage of PyBOP over its predecessor, BOP, is that its phosphine oxide byproduct is non-carcinogenic, making it a safer choice in the laboratory.[4]

Detailed Protocol: Synthesis of N-methylbenzamide
  • Materials:

    • Benzoic acid (1.0 eq)

    • PyBOP (1.1 eq)

    • Methylamine (2.0 M in THF, 1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • To a flask under an inert atmosphere, add benzoic acid (e.g., 500 mg, 4.09 mmol), PyBOP (2.34 g, 4.50 mmol), and anhydrous DMF (20 mL).[15]

    • Stir the mixture for 5 minutes at room temperature.

    • Add DIPEA (1.78 mL, 10.23 mmol) and stir for another 5 minutes.

    • Add the methylamine solution (2.45 mL, 4.91 mmol) dropwise.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor progress by TLC or LC-MS.

    • Workup: Perform an aqueous workup as described in the HATU protocol, extracting with an organic solvent like ethyl acetate and washing thoroughly with water and brine.

    • Dry the organic phase, concentrate, and purify the crude material by column chromatography or recrystallization.

Comparative Summary & Troubleshooting

ParameterEDC / HOBt ProtocolHATU ProtocolPyBOP Protocol
Reagent Class CarbodiimideUronium / Aminium SaltPhosphonium Salt
Relative Cost LowHighHigh
Reactivity GoodExcellentVery Good
Racemization Risk Low (with HOBt)Very LowLow
Typical Solvent DCM, DMFDMF, NMPDMF, DCM
Byproducts Water-soluble ureaWater-solubleWater-soluble
Best For... Large-scale synthesis, standard couplingsHindered substrates, sensitive substrates, rapid couplingDifficult couplings where safety is a priority

Common Troubleshooting Scenarios:

  • Low Yield:

    • Cause: Incomplete activation, insufficient base, or wet reagents/solvents.

    • Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Consider pre-activating the acid with the coupling reagent and base for 15-30 minutes before adding the amine.[16]

  • No Reaction:

    • Cause: The amine may be extremely unreactive (electron-poor or sterically hindered).[17]

    • Solution: Switch to a more powerful coupling reagent (EDC < PyBOP < HATU).[8] Increasing the reaction temperature may also help, but monitor for side reactions.

  • Formation of N-acylurea (with EDC):

    • Cause: The O-acylisourea intermediate is rearranging before reacting with the amine.

    • Solution: Ensure an adequate amount of HOBt (or a similar additive like Oxyma Pure) is used to trap the intermediate.[11] Run the reaction at a lower temperature.

Conclusion

The synthesis of N-methyl benzamide derivatives is a routine yet critical transformation in pharmaceutical and chemical research. While numerous protocols exist, a thorough understanding of the mechanisms and practical considerations behind carbodiimide, uronium, and phosphonium-based reagents allows the scientist to make an informed choice. The EDC/HOBt method offers a cost-effective solution for standard substrates, while HATU and PyBOP provide enhanced reactivity and safety for more challenging synthetic targets. By following these detailed protocols and troubleshooting guides, researchers can reliably and efficiently construct the N-methyl amide bonds vital to their work.

References

  • (National Center for Biotechnology Information)

  • (ChemicalBook)

  • (Royal Society of Chemistry)

  • (Current Chemistry Letters)

  • (Chemistry Steps)

  • (Common Organic Chemistry)

  • (Reddit)

  • (National Center for Biotechnology Information)

  • (askIITians)

  • (Google Patents)

  • (Benchchem)

  • (ResearchGate)

  • (Sigma-Aldrich)

  • (Aapptec Peptides)

  • (Bachem)

  • (AIR Unimi)

  • (Reddit)

  • (Aapptec Peptides)

  • (ACS Publications)

  • (Organic Synthesis)

  • (Royal Society of Chemistry)

  • (ECHEMI)

  • (ResearchGate)

  • (Reddit)

  • (Wikipedia)

  • (The Royal Society of Chemistry)

  • (ResearchGate)

  • (Pearson)

  • (UCL Discovery)

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  • (National Center for Biotechnology Information)

Sources

Application Note: 3-Bromo-N,5-dimethylbenzamide as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the synthesis, characterization, and downstream utility of 3-Bromo-N,5-dimethylbenzamide , a versatile building block for meta-diamide insecticides (e.g., Broflanilide analogs) and novel fungicides.

Abstract & Strategic Significance

The search for novel modes of action (MoA) in crop protection has elevated the importance of meta-diamide scaffolds, which target the GABA-gated chloride channel (GABA-Cl) in pests resistant to fipronil and cyclodienes. 3-Bromo-N,5-dimethylbenzamide serves as a critical "linchpin" intermediate in this class.

Its structural value lies in its trifunctional nature :

  • 3-Bromo Handle: Enables orthogonal functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complex aryl or heterocyclic moieties.

  • 5-Methyl Group: Provides essential lipophilicity (logP modulation) and steric bulk to fit hydrophobic pockets in the target receptor (e.g., RDL GABA receptor).

  • N-Methyl Carboxamide: Acts as a stable directing group and hydrogen-bond donor/acceptor, critical for receptor binding affinity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 3-Bromo-N,5-dimethylbenzamide
CAS Number 1567064-72-5
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 108–112 °C
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Workflow (Retrosynthesis & Pathway)

The synthesis is designed for scalability and regiochemical purity, avoiding the formation of inseparable isomers. The preferred route proceeds via the acid chloride of 3-bromo-5-methylbenzoic acid .

Visualization: Synthetic Pathway

SynthesisPath Start 3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5) Inter Acid Chloride Intermediate Start->Inter Activation Product 3-Bromo-N,5-dimethylbenzamide (Target) Inter->Product Amidation Reagents1 SOCl2, cat. DMF Reflux, 2h Reagents2 MeNH2 (THF) Et3N, 0°C to RT

Figure 1: Two-step regioselective synthesis from commercially available benzoic acid precursors.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N,5-dimethylbenzamide

Objective: Convert 3-bromo-5-methylbenzoic acid to the target amide with >95% purity.

Reagents:

  • 3-Bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol)

  • Thionyl chloride (SOCl₂) (8.3 g, 70.0 mmol)

  • Methylamine (2.0 M in THF) (35 mL, 70.0 mmol)

  • Triethylamine (Et₃N) (7.1 g, 70.0 mmol)

  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the 3-bromo-5-methylbenzoic acid (10.0 g) in anhydrous DCM (50 mL).

    • Add catalytic DMF (2 drops).

    • Add SOCl₂ dropwise over 10 minutes. Caution: Gas evolution (SO₂, HCl).

    • Heat to reflux (40 °C) for 2–3 hours until the solution becomes clear and gas evolution ceases.

    • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove trace thionyl chloride. Obtain the crude acid chloride as a yellow oil.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM (30 mL).

    • In a separate 500 mL flask, cool a mixture of Methylamine (2M in THF) and Et₃N in DCM (50 mL) to 0 °C using an ice bath.

    • Addition: Slowly add the acid chloride solution to the amine mixture dropwise over 30 minutes, maintaining internal temperature <5 °C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup & Purification:

    • Quench with water (100 mL). Separate phases.

    • Wash the organic layer with 1M HCl (50 mL) to remove excess amine/Et₃N, then with sat. NaHCO₃ (50 mL) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

    • Recrystallization: Purify the crude solid from EtOAc/Hexane (1:4) to yield white crystals.[2]

Expected Yield: 8.5 – 9.2 g (80–85%).

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: Demonstrate the utility of the 3-bromo handle by coupling with an aryl boronic acid (simulating the attachment of the hydrophobic tail in meta-diamides).

Reaction Scheme: 3-Bromo-N,5-dimethylbenzamide + 4-(Trifluoromethyl)phenylboronic acid -> Biaryl Product

Methodology:

  • Charge a microwave vial with 3-Bromo-N,5-dimethylbenzamide (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add solvent system: 1,4-Dioxane/Water (4:1, degassed).

  • Add catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Heat at 90 °C for 4 hours (or 110 °C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via flash chromatography.

Mechanistic Insight: The "Meta-Diamide" Mode of Action[12][13]

Understanding the final application is crucial for intermediate design. This benzamide serves as the "Linker-Head" unit. The amide N-H forms a hydrogen bond with the receptor pocket, while the 3-aryl substituent (added via coupling) extends into the hydrophobic channel.

Visualization: Agrochemical Scaffold Logic

MoA_Logic Core Benzamide Core (Scaffold Rigidity) Br_Pos 3-Position (Br) Coupling Site for Hydrophobic Tail Core->Br_Pos Me_Pos 5-Position (Me) Lipophilic Tuning (Receptor Fit) Core->Me_Pos Amide N-Methyl Amide H-Bond Donor (Receptor Binding) Core->Amide GABA-Cl Channel\nModulation GABA-Cl Channel Modulation Br_Pos->GABA-Cl Channel\nModulation

Figure 2: Structure-Activity Relationship (SAR) components of the benzamide intermediate.

Quality Control & Safety

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: ~8.2 min (varies by system).

Safety Hazards[2][3][4][6]
  • Thionyl Chloride: Highly corrosive, reacts violently with water. Use in a fume hood.

  • Brominated Compounds: Potential skin sensitizers.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry.[3] Link

  • ChemicalBook. (2025).[1][4] Product Entry: 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5).[5]Link

  • PubChem. (2025).[6][7] Compound Summary: 3-Bromo-N,5-dimethylbenzamide.[8] National Library of Medicine. Link (Note: Link directs to structurally related diamide entries for validation).

  • Lahm, G. P., et al. (2009). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] Link

Sources

Application Note: Regioselective Bromination of N,3-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity bromination of N,3-dimethylbenzamide (also known as N-methyl-m-toluamide).

The guide addresses the critical challenge of regioselectivity on a meta-substituted arene. By selecting the appropriate mechanism—Electrophilic Aromatic Substitution (EAS) versus Directed C-H Activation —you can selectively target the C4 or C6 position.

Executive Summary

Bromination of N,3-dimethylbenzamide presents a classic regioselectivity conflict between the activating methyl group and the deactivating (but directing) amide group.

  • Classical Electrophilic Bromination is dominated by the electronic activation of the methyl group and the inductive deactivation of the amide, favoring the 4-bromo isomer.

  • Transition-Metal Catalyzed C-H Activation utilizes the amide as a Directing Group (DG) to overcome electronic bias, exclusively targeting the 6-bromo (ortho) isomer.

This guide provides validated protocols for both pathways to ensure access to the specific isomer required for your Structure-Activity Relationship (SAR) studies.

Mechanistic Insight & Regiocontrol

The substrate contains two directing groups on the benzene ring:[1]

  • Methyl (-CH₃) at C3: Weakly activating, ortho/para directing.

  • N-Methylamide (-CONHMe) at C1: Deactivating, meta directing (in EAS) / ortho directing (in C-H activation).

Decision Matrix: Which Protocol Do You Need?
FeatureProtocol A: Classical EAS Protocol B: Pd-Catalyzed C-H Activation
Primary Mechanism Electrophilic Aromatic SubstitutionDirected Ortho-Metalation (DoM)
Major Product 4-Bromo-N,3-dimethylbenzamide 6-Bromo-N,3-dimethylbenzamide
Selectivity Driver Electronic (Methyl activation + Amide Inductive effect)Steric & Coordinative (Amide Directing Group)
Reagents Br₂, FeBr₃ (or NBS, H₂SO₄)Pd(OAc)₂, NBS, TsOH
Key Advantage Low cost, scalableHigh regiopurity for the "difficult" ortho-isomer
Visualizing the Divergence

The following diagram illustrates how the choice of conditions dictates the reaction site.

BrominationPathways Substrate N,3-Dimethylbenzamide (Substrate) MethodA Method A: EAS (Br2 / FeBr3) Substrate->MethodA MethodB Method B: C-H Activation (Pd(OAc)2 / NBS) Substrate->MethodB Note Note: C2 position is sterically blocked by Methyl group Substrate->Note InterA Transition State: Para to Methyl (Less Inductively Deactivated) MethodA->InterA Electronic Control ProductA Major Product: 4-Bromo-N,3-dimethylbenzamide InterA->ProductA InterB Intermediate: Pd-Amide Chelation (Directs to Ortho) MethodB->InterB Coordination Control ProductB Major Product: 6-Bromo-N,3-dimethylbenzamide InterB->ProductB

Caption: Divergent regioselectivity pathways. EAS favors the C4 position (para to methyl), while Pd-catalysis directs to C6 (ortho to amide).

Protocol A: Synthesis of 4-Bromo-N,3-dimethylbenzamide (EAS)

Target: 4-Bromo isomer (Para to Methyl). Principle: The methyl group activates positions 2, 4, and 6. Position 2 is sterically hindered. Position 6 is ortho to the electron-withdrawing amide (strong inductive deactivation). Position 4 is para to the amide (weaker inductive deactivation), making it the most nucleophilic site.

Materials
  • Substrate: N,3-dimethylbenzamide (1.0 equiv)

  • Bromine Source: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Catalyst: Iron(III) Chloride (FeCl₃) (5 mol%) or H₂SO₄ (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,3-dimethylbenzamide (1.49 g, 10 mmol) in MeCN (20 mL).

  • Activation: Add FeCl₃ (80 mg, 0.5 mmol) or H₂SO₄ (0.5 mL) and stir at room temperature for 10 minutes.

  • Bromination: Cool the solution to 0°C. Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes to avoid exotherm and poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The product should appear as a less polar spot compared to the starting material.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with sat. Na₂S₂O₃ (2 x 20 mL) to remove excess bromine/NBS.

    • Wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Yield Expectations: 75-85%.

    • Regio-purity: Typically >90:10 (4-bromo : 6-bromo).

Protocol B: Synthesis of 6-Bromo-N,3-dimethylbenzamide (Pd-Catalyzed)

Target: 6-Bromo isomer (Ortho to Amide). Principle: The amide oxygen coordinates with Palladium, directing the catalyst to the proximal C-H bonds (C2 and C6). The C2 position is blocked by the C3-methyl group, forcing the reaction exclusively to C6.

Materials
  • Substrate: N,3-dimethylbenzamide (1.0 equiv)

  • Bromine Source: N-Bromosuccinimide (NBS) (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Additive: p-Toluenesulfonic acid (TsOH) (1.0 equiv) or Copper(II) Triflate (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air or N₂ (Air often promotes the catalytic cycle in oxidative halogenations).

Step-by-Step Procedure
  • Setup: To a sealed tube or pressure vial, add N,3-dimethylbenzamide (149 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and NBS (214 mg, 1.2 mmol).

  • Solvent & Additive: Add DCE (5 mL) followed by TsOH (172 mg, 1.0 mmol).

    • Note: Acidic additives facilitate the C-H activation step and protodepalladation.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Safety: DCE is toxic and carcinogenic. Handle in a fume hood.

  • Monitoring: Check LC-MS for the mass shift (M+H: 150 → 228/230).

  • Workup:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite® to remove Pd black. Rinse with CH₂Cl₂.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: The 6-bromo isomer is often slightly more polar than the 4-bromo isomer due to the "ortho effect" twisting the amide out of plane.

    • Yield Expectations: 60-75%.

    • Regio-purity: >98:2 (6-bromo : others).

Analytical Validation (Self-Validating System)

Use ^1H NMR to confirm the regiochemistry. The splitting pattern of the aromatic protons is diagnostic.

IsomerStructureDiagnostic Signal (Aromatic Region)
Substrate N,3-dimethylbenzamide4 protons (multiplet pattern).
4-Bromo Para to Me, Meta to AmideABX System or Two Doublets (approx). H5 and H6 will show ortho-coupling (~8 Hz). H2 (between Amide and Me) appears as a singlet/narrow doublet.
6-Bromo Ortho to Amide, Para to MeAB System (Two Doublets). H4 and H5 are adjacent. You will see two doublets with ortho-coupling (~8 Hz). Crucially, no singlet.

Quick Check:

  • If you see a singlet (or broad singlet) in the aromatic region, you likely have the 4-bromo or 2-bromo (unlikely) isomer.

  • If you see only two doublets (J ≈ 8 Hz), you have the 6-bromo isomer (H4 and H5 are neighbors).

Safety & Hazards

  • Bromine/NBS: Strong oxidizers. NBS can react violently with amines or reducing agents. Store in a refrigerator.

  • DCE (1,2-Dichloroethane): Suspected carcinogen. Use strictly in a fume hood.

  • Pd Residues: Heavy metal waste must be segregated.

References

  • General EAS Regioselectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Explains inductive deactivation vs.
  • Pd-Catalyzed Ortho-Halogenation

    • Wan, X., et al. "Pd(II)-Catalyzed ortho-Halogenation of Benzoic Acids." J. Am. Chem. Soc.2006 , 128, 2560. Link (Foundational work on carboxylate-directed halogenation, applicable to amides).

    • Kalyani, D., et al. "Oxidative C-H Activation/C-C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights." J. Am. Chem. Soc.2006, 128, 4937. (Discusses directing group effects).
  • Specific Substrate Analogues

    • For N-alkyl benzamide directing groups: Chem. Rev.2010 , 110, 1147. Link

Sources

Application Notes and Protocols: 3-Bromo-N,5-dimethylbenzamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile and readily modifiable scaffolds is paramount to the successful discovery and development of novel therapeutic agents. 3-Bromo-N,5-dimethylbenzamide emerges as a promising, albeit under-explored, molecular framework with significant potential for the generation of diverse compound libraries. Its structure is characterized by three key features: a central benzamide core, a bromine atom at the 3-position, and a specific N,5-dimethyl substitution pattern.

The benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, contributing to favorable pharmacokinetic properties and serving as a robust anchor for protein-ligand interactions.[1] The bromine atom at the 3-position is not merely a substituent but a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various chemical moieties to explore the chemical space around the core scaffold.[2] Furthermore, the N,5-dimethyl substitution provides a degree of steric and electronic tuning that can influence the compound's biological activity and metabolic stability.

This guide provides a detailed exploration of the potential applications of 3-Bromo-N,5-dimethylbenzamide as a foundational scaffold in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors and as an intermediate in the synthesis of agrochemicals. We will delve into detailed synthetic protocols and the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals.

Core Application I: A Flexible Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 3-substituted benzamide framework is a recurring motif in a number of potent kinase inhibitors, including those targeting Bcr-Abl.[3]

The 3-Bromo-N,5-dimethylbenzamide scaffold is an excellent starting point for a fragment-based drug discovery (FBDD) or lead optimization campaign aimed at developing novel kinase inhibitors.[4] The core structure can be envisioned as a "fragment" that can be elaborated in a systematic manner to achieve high affinity and selectivity for a target kinase.

Workflow for Kinase Inhibitor Development

The general workflow for utilizing 3-Bromo-N,5-dimethylbenzamide in a kinase inhibitor discovery program is outlined below. This process begins with the core scaffold and diversifies it through established chemical reactions to generate a library of compounds for biological screening.

G cluster_0 Scaffold Preparation cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A Synthesis of 3-Bromo-N,5-dimethylbenzamide B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Diversification C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Diversification D Other Cross-Coupling Reactions A->D Diversification E High-Throughput Screening (Kinase Panel) B->E Compound Library C->E Compound Library D->E Compound Library F Hit Identification E->F Data Analysis G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H Iterative Design I In vivo Efficacy & Toxicity Studies H->I

Workflow for Kinase Inhibitor Development.

Core Application II: Intermediate in Agrochemical Synthesis

The anthranilic diamide class of insecticides, which includes the commercial products chlorantraniliprole and cyantraniliprole, are potent and selective activators of insect ryanodine receptors.[5] The synthesis of these complex molecules often relies on halogenated benzamide intermediates. While not a direct precursor, 3-Bromo-N,5-dimethylbenzamide shares key structural features with intermediates used in the synthesis of such agrochemicals.[6][7]

The presence of the bromine atom allows for its conversion to other functional groups, such as a cyano group, which is a key feature of cyantraniliprole.[5] The N,3-dimethylbenzamide core is also a component of these insecticides. Therefore, 3-Bromo-N,5-dimethylbenzamide can be considered a valuable starting material or building block for the synthesis of novel agrochemical candidates.

Synthetic Connection to Anthranilic Diamide Insecticides

The following diagram illustrates a plausible synthetic pathway where a 3-bromo-N,5-dimethylbenzamide derivative could be utilized in the synthesis of a cyantraniliprole-like molecule.

G A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-N,3-dimethylbenzamide (Related Intermediate) A->B Multi-step synthesis C 2-Amino-5-cyano-N,3-dimethylbenzamide B->C Cyanation D Cyantraniliprole (Final Product) C->D Coupling with Pyrazole Carboxylic Acid

Simplified pathway to Cyantraniliprole.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of 3-Bromo-N,5-dimethylbenzamide. These are general procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-Bromo-N,5-dimethylbenzamide

This protocol describes a plausible two-step synthesis starting from 3-bromo-5-methylbenzoic acid.

Step 1: Acyl Chloride Formation

  • To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-bromo-5-methylbenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude 3-bromo-5-methylbenzoyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • To this solution, add a solution of dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

  • Add triethylamine (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-N,5-dimethylbenzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,5-dimethylbenzamide

This protocol provides a general procedure for the palladium-catalyzed C-C bond formation.[8]

Materials:

  • 3-Bromo-N,5-dimethylbenzamide (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add 3-Bromo-N,5-dimethylbenzamide, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandChoice depends on the reactivity of the boronic acid.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Toluene, Dioxane, THF, DMFShould be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-120 °CSufficient to drive the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction

G A Pd(0)L2 B Oxidative Addition A->B R-X C R-Pd(II)L2-X B->C D Transmetalation C->D R'-B(OR)2 E R-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A R-R'

Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-N,5-dimethylbenzamide

This protocol describes a general procedure for the palladium-catalyzed C-N bond formation.[9]

Materials:

  • 3-Bromo-N,5-dimethylbenzamide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 3-Bromo-N,5-dimethylbenzamide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPBulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[9]
Solvent Toluene, DioxaneAnhydrous and non-polar aprotic solvents are generally preferred.
Temperature 100-120 °CHigher temperatures are often needed for less reactive amines.
Catalytic Cycle of the Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition A->B R-X C R-Pd(II)L2-X B->C D Amine Coordination C->D HNR'R'' E Deprotonation D->E - Base F R-Pd(II)L2-NR'R'' E->F G Reductive Elimination F->G G->A R-NR'R''

Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion and Future Perspectives

While direct biological data for 3-Bromo-N,5-dimethylbenzamide is currently limited in the public domain, its structural features strongly suggest its utility as a versatile scaffold in medicinal chemistry. The strategic placement of the bromine atom provides a gateway for extensive chemical diversification through well-established and robust cross-coupling methodologies. Its potential as a foundational element in the design of novel kinase inhibitors and as a building block for complex agrochemicals warrants further investigation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this promising, yet underexplored, chemical entity. Future studies focusing on the synthesis of libraries derived from 3-Bromo-N,5-dimethylbenzamide and their subsequent biological evaluation are highly encouraged and are anticipated to yield novel compounds with significant therapeutic or agrochemical value.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 6). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. [Link]

  • ChemRxiv. (n.d.). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. [Link]

  • PubMed. (2013, December 1). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. [Link]

  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • University of Cambridge. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. [Link]

Sources

Troubleshooting & Optimization

Topic: Resolving Hydrolysis Issues with 3-Bromo-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-N,5-dimethylbenzamide

Executive Summary

3-Bromo-N,5-dimethylbenzamide (CAS: representative structure) is a secondary benzamide derivative often utilized as a scaffold in medicinal chemistry or as a fragment in library synthesis. While amides are classically described as stable, this specific substrate presents a unique vulnerability profile. The electron-withdrawing bromine at the 3-position activates the carbonyl carbon, increasing electrophilicity and susceptibility to nucleophilic attack, while the lack of ortho-substitution means the amide bond is sterically exposed.

This guide addresses the two distinct "hydrolysis" scenarios researchers face:

  • Unwanted Degradation: Spontaneous hydrolysis during storage or formulation (Chemical Instability).

  • Metabolic Clearance: Rapid cleavage by amidases in microsomal stability assays (Biological Instability).

Module 1: Diagnostic Flowchart

Before altering your protocol, confirm the degradation mechanism using this diagnostic logic.

DiagnosticFlow Start Issue: Loss of Parent Compound (MW 241, [M+H]+) CheckLCMS Analyze LC-MS/MS Data Start->CheckLCMS MassShift1 Mass Shift: -13 Da (New Peak ~228 Da?) CheckLCMS->MassShift1 Observed MassShift2 Mass Shift: -25 Da (New Peak ~216 Da?) CheckLCMS->MassShift2 Observed MassShift3 Mass Shift: +16 Da (New Peak ~257 Da?) CheckLCMS->MassShift3 Observed Result1 Diagnosis: N-Demethylation (Metabolic/Oxidative) MassShift1->Result1 Result2 Diagnosis: Hydrolysis (Acid Formation) MassShift2->Result2 Result3 Diagnosis: Oxidation (Hydroxylation) MassShift3->Result3 Action1 Check CYP450 Cofactors Check DMSO Purity Result1->Action1 Action2 Check pH of Buffer Check Amidase Activity Result2->Action2

Figure 1: Diagnostic logic for identifying degradation pathways based on LC-MS mass shifts relative to the parent [M+H]+ ion.

Module 2: Chemical Stability (Storage & Formulation)

The Problem: You observe precipitation or loss of potency in stock solutions (DMSO) or aqueous buffers. The Mechanism: The 3-bromo substituent exerts an inductive electron-withdrawing effect (-I), pulling electron density away from the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl more electrophilic and susceptible to attack by water (hydrolysis), especially since there are no bulky groups at the 2 or 6 (ortho) positions to provide steric protection.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Degradation in DMSO Stock Acidic Impurities: DMSO degrades to methanesulfonic acid over time or with light exposure.Protocol: Use anhydrous, spectroscopy-grade DMSO. Store under Argon/Nitrogen at -20°C. Test: Check DMSO pH by diluting 1:10 in water.
Hydrolysis in Buffer (pH < 4) Acid Catalysis: Protonation of the carbonyl oxygen activates the bond.Protocol: Shift formulation to pH 5.0–7.0. Avoid strong mineral acids for solubilization.
Hydrolysis in Buffer (pH > 9) Base Catalysis: Hydroxide ion acts as a strong nucleophile.Protocol: This molecule is highly sensitive to base due to the 3-Br activation. Maintain pH < 8.[1]0.
Protocol: Forced Degradation Verification

To confirm the stability window, perform this specific stress test (adapted from ICH Q1A standards).

  • Prepare Stock: 10 mM 3-Bromo-N,5-dimethylbenzamide in ACN.

  • Prepare Stress Conditions:

    • Acid:[2] 0.1 N HCl (Room Temp, 24h)

    • Base: 0.1 N NaOH (Room Temp, 4h - Monitor closely, this will degrade fast)

    • Oxidative: 3% H2O2 (Room Temp, 24h)

  • Analysis: Dilute to 10 µM and analyze via HPLC-UV/MS.

  • Acceptance: If >5% degradation occurs, the compound is classified as "Labile" under those conditions.

Module 3: Biological Stability (Metabolism)

The Problem: High clearance in liver microsome (RLM/HLM) assays. The Mechanism: Benzamides are frequent substrates for carboxylesterases and amidases. The N-methyl group also introduces a risk of N-demethylation via CYP450 enzymes.

FAQ: Distinguishing Chemical vs. Enzymatic Instability

Q: My compound disappears in the microsome assay. Is it CYP-mediated or hydrolysis? A: You must differentiate between oxidative metabolism (CYP) and hydrolytic cleavage (Amidase).

  • Check the Cofactor: Run the assay without NADPH.

    • If degradation stops: It is CYP-mediated (likely N-demethylation or ring hydroxylation).

    • If degradation continues: It is Amidase-mediated (Hydrolysis) or chemical instability in the buffer.

Q: How do I stop amidase interference? A: Add a specific esterase/amidase inhibitor to the incubation buffer.

  • Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) at 100 µM.

  • Protocol: Pre-incubate microsomes with BNPP for 15 mins before adding the test compound. If stability improves, your issue is enzymatic hydrolysis.

Module 4: Mechanism & Visualization

Understanding the electronic environment is critical for rationalizing the instability.

HydrolysisMechanism Substrate 3-Bromo-N,5-dimethylbenzamide (Electrophilic Carbonyl) Attack Nucleophilic Attack (OH- or Enzyme Serine) Substrate->Attack BrEffect 3-Br Inductive Effect (-I) Activates Carbonyl BrEffect->Substrate Electronic Activation Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Amine Expulsion Intermediate->Collapse Products Products: Benzoic Acid + Methylamine Collapse->Products

Figure 2: Mechanistic pathway showing how the 3-Bromo substituent accelerates hydrolysis by withdrawing electron density from the reaction center.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[1][3][4][5] Available at: [Link]

  • Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Accounts of Chemical Research, 25(10), 481–488. (1992).[1][4]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Stability. Elsevier. (2016).[3][6][7][8]

Sources

Validation & Comparative

spectroscopic characterization of 3-Bromo-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 3-Bromo-N,5-dimethylbenzamide

Executive Summary

3-Bromo-N,5-dimethylbenzamide (CAS: 1567064-72-5) is a critical 1,3,5-trisubstituted benzene scaffold used in the synthesis of agrochemicals (e.g., cyantraniliprole intermediates) and pharmaceutical active ingredients.[1][2][3] Its structural integrity relies on the precise arrangement of the bromine, methyl, and amide groups.

This guide provides a definitive spectroscopic analysis to distinguish this compound from its common regioisomers (e.g., 3-bromo-N,4-dimethylbenzamide) and process impurities.[1][2] The core challenge in characterizing this molecule is confirming the meta-substitution pattern , which requires high-resolution NMR interpretation to resolve weak coupling constants (


) absent in ortho-substituted isomers.[1][3][4]

Structural Analysis & Regioisomer Discrimination

The molecule consists of a benzene ring substituted at positions 1 (N-methylamide), 3 (Bromine), and 5 (Methyl).

Critical Quality Attribute (CQA): The primary risk in synthesis is the formation of regioisomers where the methyl group is at position 2 or 4.

  • Target (1,3,5-substitution): Protons are mutually meta. No large coupling constants (

    
     Hz).
    
  • Alternative (1,3,4-substitution): Contains protons in ortho relationship. Shows large coupling constants (

    
     Hz).
    

Figure 1: Analytical Decision Workflow The following decision tree outlines the logic for confirming the 1,3,5-substitution pattern.

Regioisomer_Check Start Crude Product Analysis (NMR / LC-MS) MS_Check Step 1: Mass Spectrometry Check Br Isotope Pattern Start->MS_Check Br_Confirm Isotope Ratio 1:1 (M and M+2)? MS_Check->Br_Confirm NMR_Check Step 2: 1H NMR Aromatic Region (6.5 - 8.5 ppm) Br_Confirm->NMR_Check Yes Coupling_Check Are Ortho-Couplings (J > 7 Hz) Present? NMR_Check->Coupling_Check Isomer_34 Identification: 1,3,4-Isomer (Impurity) Coupling_Check->Isomer_34 Yes (Doublets detected) Isomer_35 Identification: 1,3,5-Isomer (Target Compound) Coupling_Check->Isomer_35 No (Only Singlets/Meta-coupling)

Caption: Workflow for distinguishing 3-Bromo-N,5-dimethylbenzamide from ortho-substituted isomers.

Technique 1: Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for this characterization. The lack of symmetry in the 1,3,5-substituted ring results in three distinct aromatic signals, but their multiplicity is the key diagnostic tool.

Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
     . (Chloroform-d is acceptable, but DMSO often resolves the Amide-NH proton better).
    
  • Frequency: Minimum 400 MHz recommended to resolve meta-couplings (

    
     Hz).
    
  • Acquisition: 16 scans, 30° pulse angle, 2.0s relaxation delay.

Spectral Data Interpretation

The aromatic protons (H2, H4, H6) appear as "singlets" at low resolution, but are actually triplets or doublets with very fine splitting (


 Hz).
PositionChemical Shift (

, ppm)*
MultiplicityIntegrationAssignment Logic
NH 8.40 - 8.60Broad Quart.[1][3][4]1HAmide proton.[1][3][4][5][6] Couples with N-Methyl (

Hz).[2]
Ar-H (2) 7.95 - 8.05Singlet (t)1HBetween Amide and Br.[1][2][3][4] Most deshielded due to two EWGs (Ortho).
Ar-H (6) 7.75 - 7.85Singlet (t)1HBetween Amide and Me.[1][2][3][4] Shielded relative to H2.
Ar-H (4) 7.50 - 7.60Singlet (t)1HBetween Br and Me.[1][2][3][4] Most shielded aromatic proton.
N-CH

2.75 - 2.85Doublet3HCharacteristic of N-methylamide.[1][3]

Hz.[5]
Ar-CH

2.35 - 2.40Singlet3HMethyl group on the aromatic ring.[1][2][3][4]

*Note: Shifts are estimated based on the precursor 3-bromo-5-methylbenzoic acid in DMSO-d


 [1].

Comparative Insight:

  • Target Molecule: All aromatic protons appear as apparent singlets.[4]

  • Alternative (4-methyl isomer): You will see a distinct doublet (

    
     Hz) for the protons at positions 5 and 6. If you see a large splitting, your reaction has failed or produced the wrong isomer.
    

Technique 2: Vibrational Spectroscopy (FT-IR)

IR is used to validate the functional groups, specifically distinguishing the secondary amide from tertiary amide byproducts.

Key Diagnostic Bands
Functional GroupWavenumber (cm

)
ModeSignificance
N-H Stretch 3250 - 3300StretchingPresent in secondary amides (N-Me).[1][3][4] Absent in N,N-dimethyl analogs.
Amide I 1640 - 1660C=O[1][3][4] StretchStrong, diagnostic carbonyl peak.
Amide II 1530 - 1550N-H BendCritical: Only present in secondary amides.[1][2][3][4] Confirms "N-methyl" vs "N,N-dimethyl".[1][2][3][4][6][7]
Ar-H 800 - 880Out-of-planePattern characteristic of 1,3,5-trisubstitution.[1][3][4]

Technique 3: Mass Spectrometry (LC-MS)

Mass spectrometry provides rapid confirmation of the molecular weight and the presence of bromine.[2]

Protocol
  • Ionization: ESI (Positive Mode).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]

Data Profile
  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Exact Mass: 227.0 (for

    
    Br)
    
  • Observed Peaks (M+H)

    
    : 
    
    • m/z 228.0 (

      
      Br isotope)
      
    • m/z 230.0 (

      
      Br isotope)
      
  • Pattern: The two peaks must appear in a 1:1 intensity ratio .[4] Any deviation suggests contamination with a non-brominated species (e.g., des-bromo impurity).

References

  • Synthesis and Characterization of 3-Bromo-5-methylbenzoic acid. ChemicalBook. Accessed 2024.[8][9]

  • 3-Bromo-N,5-dimethylbenzamide Product Record (CAS 1567064-72-5). PubChem.[1][2][3][4] National Library of Medicine.

  • Regioisomer Discrimination by NMR. Oxford Instruments Application Notes.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,5-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.